molecular formula C19H17N3O3 B2382669 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 2097919-51-0

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No. B2382669
CAS RN: 2097919-51-0
M. Wt: 335.363
InChI Key: HAOZUBPBAKDJLH-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) and a quinazolinone moiety, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran moiety would contribute to the aromaticity of the compound, while the quinazolinone moiety would introduce additional nitrogen and oxygen atoms into the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, benzofuran and quinazolinone derivatives are solid at room temperature .

Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the specified compound, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activities, with some being nearly 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies indicated that these compounds might inhibit tumor growth through specific interactions with ATP binding sites of key enzymes like EGFR-TK and B-RAF kinase, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016).

Anticonvulsant Agent

Another study explored benzofuran-acetamide scaffold derivatives, including compounds similar to the one , for their anticonvulsant activities. These compounds exhibited significant anticonvulsant activity at low doses in a maximal electroshock-induced seizures model in mice. The study's findings contribute to the development of new therapeutic agents for epilepsy management (Shakya et al., 2016).

Alzheimer's Disease

GSK189254, a novel histamine H3 receptor antagonist, was studied for its potential in improving cognitive performance in preclinical models, including Alzheimer's disease. The compound demonstrated high selectivity and potency against human and rat H3 receptors, with promising therapeutic implications for dementia and cognitive disorders (Medhurst et al., 2007).

Corrosion Inhibition

Benzoxazine compounds, which are structurally related to the target compound, were evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solution. The study highlights the application of such compounds in protecting metals from corrosion, an important aspect in industrial applications (Kadhim et al., 2017).

Future Directions

The future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the known activities of benzofuran and quinazolinone derivatives, it could be a promising area of study .

Mechanism of Action

Target of Action

The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide are currently unknown. This compound is a novel derivative synthesized with the aim of obtaining different derivatives belonging to the isoindolo[2,1-a]quinoline family

Mode of Action

It was synthesized by a Claisen–Smichdt-type condensation reaction . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are yet to be determined. Given its structural similarity to other benzofuran derivatives, it might influence similar biochemical pathways. For instance, some benzofuran derivatives have been evaluated for their antioxidant, anti-HIV-1, antileishmanial, and antifungal properties .

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(4-oxoquinazolin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-18(20-9-13-11-25-17-8-4-2-5-14(13)17)10-22-12-21-16-7-3-1-6-15(16)19(22)24/h1-8,12-13H,9-11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOZUBPBAKDJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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